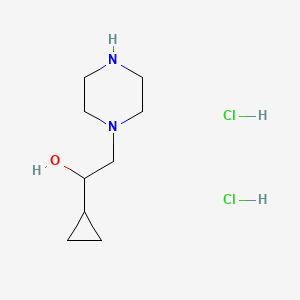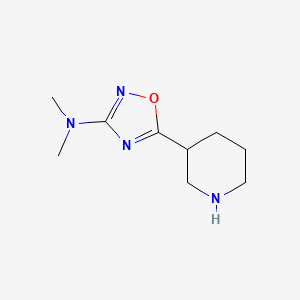
(1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride” is a chemical compound with the CAS Number: 1147883-41-7 . It has a molecular weight of 208.09 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a compound with a similar structure, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 208.09 . The compound is stored in a dry room at normal temperature .
Applications De Recherche Scientifique
Chlorophenols and Environmental Implications
Chlorophenols, such as 4-chlorophenol, are recognized for their environmental impact, especially in aquatic environments. They exhibit moderate toxicity to both mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. These compounds, depending on environmental conditions, show varying degrees of persistence and low bioaccumulation potential. Notably, their strong organoleptic impact is significant, highlighting the importance of understanding and managing their environmental presence (Krijgsheld & Gen, 1986).
Solubility and Interactions in Solvent Mixtures
The solubility and interactions of α-amino acids, including those structurally related to (1S)-2-amino-1-(4-chlorophenyl)ethanol, in various solvents like water, ethanol, and ethanol-water mixtures are pivotal for crystallization processes. These processes are essential for the separation and purification of amino acids and their derivatives, which could have implications for their use in pharmaceuticals and other applications. The study of solubility in mixed solvent systems reveals insights into the physicochemical properties of such compounds (Bowden, Sanders, & Bruins, 2018).
Degradation and Environmental Remediation
Research on the degradation of chlorophenols, such as those structurally related to (1S)-2-amino-1-(4-chlorophenyl)ethanol, using zero valent iron and bimetal systems, highlights innovative approaches to environmental remediation. These systems effectively dechlorinate chlorophenols, mitigating their toxicity and reducing environmental hazards. This area of research is crucial for developing sustainable methods to address pollution from chlorinated compounds (Gunawardana, Singhal, & Swedlund, 2011).
Bio-ethanol Reforming for Hydrogen Production
The reforming of bio-ethanol, potentially produced from (1S)-2-amino-1-(4-chlorophenyl)ethanol, offers a promising avenue for hydrogen production, a clean energy carrier. This process, catalyzed by metals such as Rh and Ni, underscores the role of catalysts and their supports in enhancing hydrogen yield and the long-term stability of the reforming process. Such research contributes to the advancement of renewable energy technologies and the transition towards sustainable energy systems (Ni, Leung, & Leung, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
(1S)-2-amino-1-(4-chlorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMQBTSMAZWEOT-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)
![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)

![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)
![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)
![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)

![Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate](/img/structure/B1379222.png)

![8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1379226.png)

![tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate](/img/structure/B1379229.png)
